molecular formula C7H12Cl2N2O B8047746 3-(Ethylamino)pyridin-2-ol dihydrochloride

3-(Ethylamino)pyridin-2-ol dihydrochloride

Cat. No.: B8047746
M. Wt: 211.09 g/mol
InChI Key: YUCRYZJWZSDZFR-UHFFFAOYSA-N
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Description

3-(Ethylamino)pyridin-2-ol dihydrochloride is an organic compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol . This compound is a pyridine derivative, characterized by the presence of an ethylamino group at the 3-position and a hydroxyl group at the 2-position of the pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)pyridin-2-ol dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-ol as the starting material.

    Ethylation: The pyridine-2-ol undergoes ethylation using ethylamine under controlled conditions to introduce the ethylamino group at the 3-position.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the ethylation process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)pyridin-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-one derivatives, while reduction can produce ethylaminopyridine derivatives.

Scientific Research Applications

3-(Ethylamino)pyridin-2-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(Ethylamino)pyridin-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or

Properties

IUPAC Name

3-(ethylamino)-1H-pyridin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-2-8-6-4-3-5-9-7(6)10;;/h3-5,8H,2H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCRYZJWZSDZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CNC1=O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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